2-Amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of indole derivatives, chromene derivatives, and nitrile-containing compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a similar spiro linkage but different substituents.
Chromene Derivatives: Compounds with a chromene core structure but lacking the spiro linkage.
Indole Derivatives: Compounds with an indole core structure but different functional groups.
Uniqueness
What sets 2-Amino-7,7-dimethyl-2’,5-dioxo-1’-(prop-2-yn-1-yl)-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile apart is its unique combination of functional groups and spiro linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-2',5-dioxo-1'-prop-2-ynylspiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O3/c1-4-9-25-15-8-6-5-7-13(15)22(20(25)27)14(12-23)19(24)28-17-11-21(2,3)10-16(26)18(17)22/h1,5-8H,9-11,24H2,2-3H3 |
InChI Key |
DHHDQPGTSYENEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC#C)C(=C(O2)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.